1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one
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Overview
Description
1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and a fluorophenyl group
Preparation Methods
The synthesis of 1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one typically involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with piperazine to form 4-(4-bromobenzoyl)piperazine. This intermediate is then reacted with 3-fluorobenzaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one involves its interaction with specific molecular targets. The piperazine ring allows it to interact with various receptors and enzymes, potentially modulating their activity. The bromobenzoyl and fluorophenyl groups contribute to its binding affinity and specificity. These interactions can influence biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include:
4-(4-Bromobenzoyl)piperazine: Shares the bromobenzoyl-piperazine structure but lacks the fluorophenyl group.
3-Fluorobenzoylpiperazine: Contains the fluorophenyl group but lacks the bromobenzoyl group.
1-(4-Bromophenyl)piperazine: Similar structure but with different substituents. The uniqueness of 1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one lies in its combination of these functional groups, which may confer unique properties and applications.
Properties
Molecular Formula |
C20H20BrFN2O2 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
1-[4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C20H20BrFN2O2/c1-2-19(25)15-5-8-18(17(22)13-15)23-9-11-24(12-10-23)20(26)14-3-6-16(21)7-4-14/h3-8,13H,2,9-12H2,1H3 |
InChI Key |
FFYJZDYSOUIIGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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